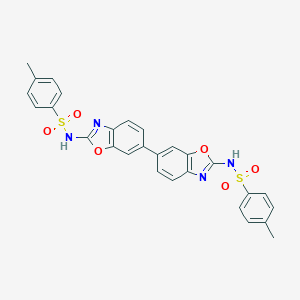![molecular formula C21H20N2O3S B296161 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B296161.png)
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide, also known as ND-646, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases.
作用機序
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide acts as a selective inhibitor of BRD9, a protein that is part of a complex involved in the regulation of gene expression. By inhibiting BRD9, 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide can alter the expression of genes that are involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In animal models of diabetes and obesity, 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide can improve insulin sensitivity and reduce body weight.
実験室実験の利点と制限
One advantage of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide is its selectivity for BRD9, which makes it a useful tool for studying the role of BRD9 in cellular processes. However, one limitation of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide is its relatively low potency, which may require the use of higher concentrations in experiments.
将来の方向性
There are several future directions for research on 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide. One area of interest is the development of more potent inhibitors of BRD9 that can be used in clinical settings. Another area of interest is the investigation of the role of BRD9 in other diseases, such as neurological disorders. Additionally, the use of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide in combination with other therapies, such as chemotherapy, is an area of potential future research.
Conclusion:
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. Its selectivity for BRD9 makes it a useful tool for studying the role of BRD9 in cellular processes. Further research is needed to fully understand the potential therapeutic effects of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide and its role in the treatment of various diseases.
合成法
The synthesis of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 2-hydroxy-1,4-naphthoquinone, which is then converted to 2-bromo-1,4-naphthoquinone. This intermediate is then reacted with 4-isothiocyanatobenzylamine to obtain the desired product, 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide.
科学的研究の応用
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide has been investigated for its potential therapeutic effects on various diseases, including cancer, diabetes, and obesity. In cancer research, 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide has been shown to inhibit the growth of cancer cells by targeting a specific protein, BRD9, which is involved in the regulation of gene expression. In diabetes and obesity research, 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide has been shown to improve insulin sensitivity and reduce body weight in animal models.
特性
分子式 |
C21H20N2O3S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C21H20N2O3S/c1-14(16-8-4-3-5-9-16)22-21(24)15(2)23-18-12-6-10-17-11-7-13-19(20(17)18)27(23,25)26/h3-15H,1-2H3,(H,22,24) |
InChIキー |
OIZTXNCDTTTWPM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole](/img/structure/B296079.png)
![N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine](/img/structure/B296081.png)

![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)

![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid](/img/structure/B296092.png)





